N-2-biphenylyl-2-ethoxybenzamide

Catalog No.
S6065213
CAS No.
M.F
C21H19NO2
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-2-biphenylyl-2-ethoxybenzamide

Product Name

N-2-biphenylyl-2-ethoxybenzamide

IUPAC Name

2-ethoxy-N-(2-phenylphenyl)benzamide

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C21H19NO2/c1-2-24-20-15-9-7-13-18(20)21(23)22-19-14-8-6-12-17(19)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,22,23)

InChI Key

ASYNJFFZTCDQLF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3

The exact mass of the compound N-2-biphenylyl-2-ethoxybenzamide is 317.141578849 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-2-biphenylyl-2-ethoxybenzamide is an organic compound characterized by its biphenyl structure linked to an ethoxybenzamide group. This compound features a biphenyl moiety, which consists of two phenyl rings connected by a single bond, and an ethoxybenzamide functional group, which includes an ethoxy group (an ethyl ether) attached to a benzamide. The molecular formula for N-2-biphenylyl-2-ethoxybenzamide is C16_{16}H17_{17}NO2_2, and its structure contributes to its potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially yielding carboxylic acids or other oxidized products.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
  • Substitution Reactions: Halogenation can occur using bromine or chlorine in the presence of a Lewis acid catalyst, allowing for further functionalization of the compound.

These reactions highlight the compound's versatility and potential for further chemical modifications.

N-2-biphenylyl-2-ethoxybenzamide exhibits significant biological activity, particularly in medicinal chemistry. It has been explored for its potential anti-inflammatory, anticancer, and antimicrobial properties. The compound may act by inhibiting specific enzymes or receptors involved in disease pathways, such as cyclooxygenase enzymes, which are critical in inflammatory responses . Its interaction with biological targets suggests that it could serve as a scaffold for developing new pharmaceutical agents.

The synthesis of N-2-biphenylyl-2-ethoxybenzamide typically involves coupling biphenyl derivatives with ethoxybenzamide precursors. A common method employed is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is generally conducted in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

In industrial settings, similar synthetic routes may be adapted for larger-scale production, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.

N-2-biphenylyl-2-ethoxybenzamide finds applications across several domains:

  • Medicinal Chemistry: It serves as a potential lead compound for developing drugs targeting inflammation and cancer.
  • Materials Science: The compound is utilized in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals due to its unique electronic properties.
  • Organic Synthesis: It acts as an intermediate in the preparation of more complex organic molecules, facilitating various synthetic pathways.

Studies on N-2-biphenylyl-2-ethoxybenzamide's interactions with biological molecules reveal its potential mechanism of action. For instance, it may inhibit enzymes involved in inflammatory processes or cancer cell proliferation. The specific interactions depend on the structural characteristics of the compound and the targets within biological systems . Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with N-2-biphenylyl-2-ethoxybenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
N-(biphenyl-2-yl)tryptolineBiphenyl core with tryptamine functionalityPotent inhibitor of cancer cell growth without DNA binding
N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamideBiphenyl framework with formamideExhibits distinct biological activity compared to N-2-biphenylyl compounds
4-EthoxybenzamideContains an ethoxy group attached to benzamideSimpler structure lacking biphenyl moiety

Uniqueness

N-2-biphenylyl-2-ethoxybenzamide is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of both biphenyl and ethoxybenzamide groups allows for unique opportunities for functionalization not present in simpler derivatives. This complexity enhances its potential applications in drug development and materials science .

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

317.141578849 g/mol

Monoisotopic Mass

317.141578849 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-15-2024

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